molecular formula C15H25N3O2 B6703110 N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclobutanecarboxamide

N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclobutanecarboxamide

Cat. No.: B6703110
M. Wt: 279.38 g/mol
InChI Key: RIIFCGHGGHLXAP-UHFFFAOYSA-N
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Description

N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclobutanecarboxamide is a synthetic organic compound with a complex structure that includes a cyclobutane ring, an alkyne group, and an amide linkage

Properties

IUPAC Name

N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclobutanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-4-13(11(2)3)18-15(20)17-10-6-9-16-14(19)12-7-5-8-12/h1,11-13H,5-10H2,2-3H3,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIFCGHGGHLXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#C)NC(=O)NCCCNC(=O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclobutanecarboxamide typically involves multiple steps:

    Formation of the Alkyne Intermediate: The synthesis begins with the preparation of 4-methylpent-1-yn-3-amine. This can be achieved through the alkylation of propargylamine with 4-methylpent-1-yne under basic conditions.

    Amide Bond Formation: The alkyne intermediate is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide bond.

    Carbamoylation: The final step involves the carbamoylation of the amine group using a suitable carbamoyl chloride, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alkyne group in N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclobutanecarboxamide can undergo oxidation reactions to form diketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction of the alkyne group can yield alkenes or alkanes. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The amide and carbamoyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving groups attached to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted amides or carbamates.

Scientific Research Applications

N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclobutanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers or materials with specific mechanical or thermal properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism by which N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclobutanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The alkyne group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring.

Uniqueness

N-[3-(4-methylpent-1-yn-3-ylcarbamoylamino)propyl]cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. These differences can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for specific applications.

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